molecular formula C6H4Cl2FN B1304072 3,4-Dichloro-2-fluoroaniline CAS No. 886762-39-6

3,4-Dichloro-2-fluoroaniline

Cat. No.: B1304072
CAS No.: 886762-39-6
M. Wt: 180 g/mol
InChI Key: ZPTBUEKFZSYXBD-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-fluoroaniline is an organic compound with the molecular formula C6H4Cl2FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms.

Scientific Research Applications

3,4-Dichloro-2-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Research studies have explored its potential as a building block for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

3,4-Dichloro-2-fluoroaniline is considered hazardous . It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Biochemical Analysis

Biochemical Properties

3,4-Dichloro-2-fluoroaniline plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic function .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. One notable mechanism is the inhibition of enzyme activity through competitive binding at the active site. This can lead to a decrease in the enzyme’s catalytic efficiency and subsequent changes in metabolic pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of potentially toxic byproducts. Long-term exposure to this compound in in vitro and in vivo studies has been associated with cumulative effects on cellular function, including oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to its detoxification and excretion. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which facilitate its biotransformation into more water-soluble metabolites. These metabolites are then excreted from the body through renal and hepatic pathways. The compound’s influence on metabolic flux and metabolite levels can have significant implications for its overall toxicity and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and toxicity. For instance, high concentrations of this compound in the liver and kidneys are associated with its hepatotoxic and nephrotoxic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,4-Dichloro-2-fluoroaniline typically involves multiple steps, starting from readily available raw materials. One common method involves the following steps :

    Nitration: The starting material, 1,2,3-trichlorobenzene, undergoes nitration to form 2,3,4-trichloronitrobenzene.

    Ammonolysis: The nitro group is then reduced to an amino group, resulting in 2,3,4-trichloroaniline.

    Diazotization: The amino group is diazotized to form a diazonium salt.

    Fluorination: The diazonium salt undergoes fluorination to introduce the fluorine atom, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield, reducing costs, and ensuring environmental safety. The use of catalysts and controlled reaction conditions are common practices to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary, but studies often focus on its potential to inhibit or activate specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoroaniline: Similar in structure but with two fluorine atoms instead of chlorine and fluorine.

    2,4-Difluoroaniline: Another fluorinated aniline derivative with different substitution patterns.

    4-Fluoroaniline: Contains a single fluorine atom on the benzene ring.

Uniqueness

3,4-Dichloro-2-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties.

Properties

IUPAC Name

3,4-dichloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTBUEKFZSYXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382225
Record name 3,4-dichloro-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-39-6
Record name 3,4-Dichloro-2-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-dichloro-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dichloro-2-fluoroaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3,4-dichloro-2-fluoroaniline in the synthesis of d3-poziotinib hydrochloride?

A: this compound is a crucial intermediate in the synthesis of d3-poziotinib hydrochloride. [] The published research outlines a seven-step synthetic route where this compound reacts with a d3-methylated quinazoline derivative (d3-4-chloro-7-methoxyquinazolin-6-yl pivalate) to form the core structure of d3-poziotinib. This reaction specifically forms the amine bond connecting the quinazoline and aniline moieties, which is essential for the final molecule's activity.

Q2: Are there any alternative synthetic routes for d3-poziotinib hydrochloride that utilize different starting materials or avoid the use of this compound?

A: The provided research focuses solely on one specific synthetic route for d3-poziotinib hydrochloride. [] Further research would be required to explore alternative synthetic pathways that utilize different starting materials or bypass the need for this compound. Exploring alternative routes could be beneficial for identifying more efficient or cost-effective synthesis methods.

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